3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is an organic compound that is widely used in synthetic organic chemistry. It is a versatile compound with a variety of applications in the laboratory. It has been used in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other organic compounds, such as polymers and surfactants. The compound has a unique structure and is one of the few compounds that can be synthesized using a variety of methods.
Scientific Research Applications
3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers and surfactants. Additionally, it has been used in the synthesis of peptides and other bioactive molecules. It has also been used in the synthesis of organic catalysts and in the synthesis of chiral compounds.
Mechanism of Action
The mechanism of action of 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is dependent on the specific reaction used to synthesize it. In the Wittig reaction, the reaction proceeds through the formation of an oxaphosphetide intermediate, which is then reacted with a nucleophile such as a Grignard reagent or a lithium anion. The reaction then proceeds to form the desired product. In the Stork enamines reaction, the reaction proceeds through the formation of an enamine intermediate, which is then reacted with a nucleophile. In the Julia-Kocienski reaction, the reaction proceeds through the formation of an iminium ion intermediate, which is then reacted with a nucleophile. In the Ugi reaction, the reaction proceeds through the formation of an iminium ion intermediate, which is then reacted with a nucleophile.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to inhibit the growth of certain bacteria and fungi. It has also been shown to have an anti-inflammatory effect, as well as an anti-oxidant effect. Additionally, it has been shown to have a protective effect on cells in culture.
Advantages and Limitations for Lab Experiments
3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine has several advantages and limitations when used in lab experiments. One of the main advantages is that it is a versatile compound that can be synthesized using a variety of methods. Additionally, it is a relatively inexpensive compound and is widely available. One of the main limitations is that it is a relatively toxic compound and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine. One potential direction is the use of the compound in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. Additionally, the compound could be used in the synthesis of polymers and surfactants. It could also be used in the synthesis of peptides and other bioactive molecules. Finally, it could be used in the synthesis of organic catalysts and in the synthesis of chiral compounds.
Synthesis Methods
3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which uses a strong base such as potassium tert-butoxide to react with an aldehyde or ketone and a triphenylphosphonium salt. The reaction results in the formation of an oxaphosphetide intermediate, which is then reacted with a nucleophile such as a Grignard reagent or a lithium anion. The reaction then proceeds to form the desired product. Other methods such as the Stork enamines reaction, the Julia-Kocienski reaction, and the Ugi reaction can also be used to synthesize this compound.
properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-11-20-8-3-16(15)23-12-13-4-9-21(10-5-13)17(22)14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUPRZBIVOIQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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